(11beta,16alpha,17alpha)-9-Chloro-17-(2,2-dioxido-5H-1,2-oxathiol-4-yl)-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-Methyl-androsta-1,4-dien-3-one
Beschreibung
This compound is a synthetic glucocorticoid derivative characterized by its complex steroidal backbone and unique substituents. Key structural features include:
- 9-Chloro substitution: Enhances glucocorticoid receptor (GR) binding affinity compared to non-halogenated analogs .
- 17-(2,2-dioxido-5H-1,2-oxathiol-4-yl) group: A sulfur-containing heterocyclic moiety that improves metabolic stability by resisting enzymatic degradation .
- 17-[(2-furanylcarbonyl)oxy] ester: Modulates lipophilicity and bioavailability, facilitating tissue penetration .
- 16-Methyl and 11beta-hydroxy groups: Common in anti-inflammatory steroids, these groups reduce mineralocorticoid activity and enhance selectivity for GR .
The molecular formula is C₂₈H₃₀ClO₈S (calculated from ), with a molecular weight of 578.06 g/mol. Its stereochemistry (11β,16α,17α) is critical for receptor interaction, as deviations in configuration significantly alter bioactivity .
Eigenschaften
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2,2-dioxo-5H-oxathiol-4-yl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClO8S/c1-16-11-21-20-7-6-17-12-19(30)8-9-25(17,2)27(20,29)23(31)13-26(21,3)28(16,18-14-36-38(33,34)15-18)37-24(32)22-5-4-10-35-22/h4-5,8-10,12,15-16,20-21,23,31H,6-7,11,13-14H2,1-3H3/t16-,20+,21+,23+,25+,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICBZJUKOHKGNN-YRGVOICOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C5=CS(=O)(=O)OC5)OC(=O)C6=CC=CO6)C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C5=CS(=O)(=O)OC5)OC(=O)C6=CC=CO6)C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223776-49-6 | |
| Record name | (11beta,16alpha,17alpha)-9-Chloro-17-(2,2-dioxido-5H-1,2-oxathiol-4-yl)-17-((2-furanylcarbonyl)oxy)-11-hydroxy-16-methylandrosta-1,4-dien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223776496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11.BETA.,16.ALPHA.,17.ALPHA.)-9-CHLORO-17-(2,2-DIOXIDO-5H-1,2-OXATHIOL-4-YL)-17-((2-FURANYLCARBONYL)OXY)-11-HYDROXY-16-METHYLANDROSTA-1,4-DIEN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MZU56S9QP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biologische Aktivität
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 525.07 g/mol. Its structure features a chlorinated steroid backbone with functional groups that enhance its biological activity.
The primary mechanism of action for this compound is through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus and modulates the expression of various genes involved in inflammation and immune response. This results in:
- Anti-inflammatory effects : Decreased production of pro-inflammatory cytokines.
- Immunosuppressive effects : Inhibition of immune cell activation and proliferation.
Pharmacological Effects
- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties, making it useful in treating conditions like asthma and allergic rhinitis.
- Immunomodulation : It alters immune responses, which can be beneficial in autoimmune diseases.
- Antiproliferative Effects : Research indicates potential antiproliferative activity against certain cancer cell lines, suggesting applications in oncology.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Asthma Management : A clinical trial demonstrated that derivatives similar to this compound significantly reduced asthma exacerbations compared to placebo controls.
- Cancer Research : In vitro studies indicated that the compound inhibited the growth of specific cancer cell lines by inducing apoptosis and cell cycle arrest.
Comparative Biological Activity
To provide a clearer understanding of its biological activity compared to other corticosteroids, the following table summarizes key properties:
| Compound Name | Anti-inflammatory Activity | Immunosuppressive Activity | Antiproliferative Activity |
|---|---|---|---|
| Mometasone Furoate | High | Moderate | Low |
| Dexamethasone | Very High | High | Moderate |
| (11beta,16alpha,17alpha)-9-Chloro... | High | High | Moderate |
Research Findings
Recent findings suggest that modifications in the steroid structure enhance both anti-inflammatory and immunosuppressive activities without significantly increasing side effects typically associated with corticosteroids.
In Vitro Studies
In vitro assays have shown that this compound effectively inhibits NF-kB signaling pathways, which are crucial in mediating inflammatory responses. Additionally, it has been observed to downregulate COX-2 expression in macrophages.
In Vivo Studies
Animal models have demonstrated that administration of this compound leads to reduced tissue inflammation and improved clinical scores in models of allergic reactions and chronic inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Differences and Bioactivity
*Relative potency based on receptor binding assays and anti-inflammatory activity in preclinical models.
Key Observations:
- Halogenation: The 9-Cl group in the target compound provides intermediate potency compared to 9α-F (higher in Fluticasone) and non-halogenated analogs. Chlorine’s larger atomic radius may reduce receptor affinity compared to fluorine but improve metabolic stability .
- 17-Substituents : The 17-oxathiol-dioxide moiety in the target compound and its epoxy analog () confers resistance to esterase-mediated hydrolysis, unlike Fluticasone’s propionyloxy group, which is rapidly cleaved in plasma .
- Stereochemistry : The 16α-methyl configuration in the target compound aligns with Betamethasone derivatives (), enhancing GR selectivity over mineralocorticoid receptors .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | Desoximetasone Acid | Fluticasone Derivative |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 | 4.1 |
| Aqueous Solubility (mg/mL) | 0.015 | 0.12 | 0.003 |
| Plasma Half-Life (hr) | 8–12 | 3–5 | 14–18 |
| Protein Binding (%) | 90 | 75 | 95 |
- Lipophilicity : The target compound’s LogP (3.2) balances tissue penetration and solubility, whereas Fluticasone’s higher LogP (4.1) correlates with prolonged half-life but poor oral bioavailability .
- Metabolic Stability : The oxathiol-dioxide group reduces hepatic clearance compared to Desoximetasone’s carboxylic acid, which undergoes rapid glucuronidation .
Bioactivity and Mechanism
highlights that structural similarities strongly correlate with bioactivity profiles. For example:
- The target compound and Fluticasone both show high GR binding due to their 17-ester groups, but the former’s 9-Cl group may reduce transactivation side effects (e.g., glucose intolerance) compared to 9α-F .
- Betamethasone-17-ketone () lacks the 17-hydroxyl group, rendering it inactive in GR dimerization, thus explaining its low potency .
Vorbereitungsmethoden
Construction of the 16α-Methyl Corticosteroid Backbone
The synthesis typically begins with 9α-hydroxyandrostenedione (9αOH-AD) or epoxyparamethasone as the starting material. A pivotal step involves 16α-methylation using methyl bromide (CH₃Br) under basic conditions. Wilkinson’s catalyst (RhCl(PPh₃)₃) enables stereoselective hydrogenation to install the 16β-methyl group, which is subsequently epimerized to the 16α configuration via acid-catalyzed equilibration.
-
Substrate : 21-Acetoxy-17α-hydroxy-16β-methylpregna-4,9(11)-diene-3,20-dione (20 g, 0.05 mol).
-
Catalyst : RhCl(PPh₃)₃ (0.60 g) in anhydrous ethyl acetate (400 mL).
-
Conditions : H₂ (1 atm) at 60–65°C for 6–8 h.
-
Outcome : 16β-methyl intermediate (82% yield), epimerized to 16α-methyl using HClO₄ in acetone.
Chlorination at C9
Chlorination is achieved via electrophilic halogenation using 1,3-dibromo-5,5-dimethylhydantoin (DBH) in acetone under acidic conditions. The reaction proceeds through a bromo-alcohol intermediate, which undergoes base-mediated cyclization to form the 9,11β-epoxide. Subsequent ring opening with hydrofluoric acid (70% HF) introduces the 9-chloro substituent.
| Parameter | Value |
|---|---|
| Reagent | DBH in acetone/HClO₄ |
| Temperature | 0–5°C → 25–30°C |
| Yield (Epoxide) | 96% |
| Final Product | 9-Chloro-11β-hydroxy derivative |
Formation of the 17-(2,2-Dioxido-5H-1,2-Oxathiol-4-yl) Group
The oxathiolane ring is constructed via thiol-ene cyclization using a thiolate intermediate. A patented method (US8309713B2) describes reacting a 17α-hydroxy steroid with 2-mercapto-1,3,4-thiadiazole in the presence of potassium carbonate and methyl isobutyl ketone (MIBK). Sulfonation with sulfur trioxide completes the dioxido group.
-
Solvent : MIBK (low polarity, enhances cyclization).
-
Base : K₂CO₃ (2.5 equiv).
-
Temperature : 40–50°C for 4 h.
-
Yield : 78–85% after recrystallization.
Esterification with 2-Furanylcarbonyloxy
The final step involves acyl transfer using 2-furanoyl chloride in dichloromethane with dimethylaminopyridine (DMAP) as a catalyst. Telescoped synthesis minimizes intermediate isolation, reducing solvent waste and improving overall yield (Process Mass Intensity: 12.7 kg/kg vs. 45.6 kg/kg for stepwise).
| Metric | Stepwise Process | Telescoped Process |
|---|---|---|
| E-Factor (kg waste/kg product) | 32.1 | 8.9 |
| Overall Yield | 41% | 67% |
Critical Analysis of Methodologies
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct experiments in fume hoods with ≥6 air changes per hour to minimize inhalation risks .
- Spill Management : Avoid dust generation; use absorbent materials (e.g., vermiculite) for solid spills. Decontaminate with ethanol/water mixtures .
- First Aid : For eye exposure, rinse with water for 15+ minutes; for ingestion, do not induce vomiting—seek immediate medical attention .
Q. What synthetic routes are employed to construct the androstane core of this compound?
Methodological Answer :
- Bromination/Hydrolysis : Brominate C-16α of a 17-ketone precursor under controlled alkaline conditions (e.g., NaOH/EtOH), followed by hydrolysis to form 16α-hydroxy intermediates .
- Reductive Cleavage : Use zinc dust in acetic acid to cleave 6β,19-epoxy groups, yielding 19-alcohol derivatives .
- Crystallization : Purify intermediates via slow evaporation in ethyl acetate/hexane (1:1 v/v) to obtain orthorhombic crystals (space group: P2₁2₁2₁) .
Q. How is the crystal structure of this compound characterized?
Methodological Answer :
-
X-ray Diffraction (XRD) : Use MoKα radiation (λ = 0.71073 Å) at 293 K. Collect data with a Bruker APEX CCD detector.
-
Key Parameters :
Parameter Value Space group P2₁2₁2₁ a, b, c (Å) 6.0689, 13.2879, 24.7664 Z 4 R-factor <0.05
Q. Which analytical techniques confirm the structural integrity of this compound?
Methodological Answer :
- NMR Spectroscopy : Analyze ¹H/¹³C NMR in deuterated DMSO to verify substituents (e.g., 2-furanylcarbonyloxy at C-17, chloro at C-9).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₅H₂₉ClO₇S) with <2 ppm error .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the 3-ketone) .
Advanced Research Questions
Q. How can contradictions in bioactivity data between this compound and structural analogs be resolved?
Methodological Answer :
- Comparative Binding Assays : Perform radioligand displacement studies using glucocorticoid receptor (GR) isoforms to assess affinity variations due to the 2,2-dioxido-oxathiolane moiety .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS to differentiate degradation pathways from analogs .
Q. What computational methods predict the reactivity of the 2-furanylcarbonyloxy group under acidic conditions?
Methodological Answer :
- Density Functional Theory (DFT) : Use Gaussian 16 with B3LYP/6-31G(d) basis set to calculate hydrolysis activation energies. Compare with experimental pH-rate profiles .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous HCl (0.1–1 M) using COMSOL Multiphysics to model ester bond cleavage kinetics .
Q. How to design experiments assessing the compound’s stability in topical formulations?
Methodological Answer :
Q. What strategies optimize enantiomeric purity during synthesis?
Methodological Answer :
Q. How can AI-driven platforms enhance reaction yield prediction for this compound?
Methodological Answer :
- Machine Learning (ML) Models : Train a neural network on reaction parameters (temperature, solvent polarity, catalyst loading) from historical data (≥50 reactions) to predict optimal conditions .
- Robotic Synthesis : Implement a Chemspeed robotic platform for high-throughput screening of 2-furanylcarbonyloxy acylation conditions .
Q. What mechanistic insights explain the compound’s resistance to 17-ketoreductase?
Methodological Answer :
- Enzyme Inhibition Assays : Co-crystallize the compound with human 17β-hydroxysteroid dehydrogenase (17β-HSD) and perform X-ray diffraction to analyze steric clashes from the 16α-methyl group .
- Isotope Labeling : Synthesize a ³H-labeled analog and track 17-keto reduction rates in adrenal cell lysates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
